molecular formula C10H16N4O3 B5132605 N-hexyl-4-nitro-1H-pyrazole-5-carboxamide

N-hexyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B5132605
M. Wt: 240.26 g/mol
InChI Key: WKZVLBSWCJQPDX-UHFFFAOYSA-N
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Description

N-hexyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 4-position, a carboxamide group at the 5-position, and a hexyl chain attached to the nitrogen atom at the 1-position of the pyrazole ring.

Properties

IUPAC Name

N-hexyl-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-2-3-4-5-6-11-10(15)9-8(14(16)17)7-12-13-9/h7H,2-6H2,1H3,(H,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZVLBSWCJQPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Carboxamide Formation: The carboxamide group at the 5-position can be introduced by reacting the pyrazole derivative with an appropriate amine or amide under suitable conditions.

    Hexylation: The hexyl chain can be attached to the nitrogen atom by reacting the pyrazole derivative with hexyl bromide or hexyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The hexyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Alkyl halides, aryl halides, potassium carbonate.

Major Products Formed

    Reduction: N-hexyl-4-amino-1H-pyrazole-5-carboxamide.

    Substitution: Various N-alkyl or N-aryl-4-nitro-1H-pyrazole-5-carboxamide derivatives.

Scientific Research Applications

N-hexyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-hexyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group may enhance the compound’s binding affinity to target proteins, while the hexyl chain can influence its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a hexyl chain.

    N-ethyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with an ethyl group instead of a hexyl chain.

    N-propyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a propyl group instead of a hexyl chain.

Uniqueness

N-hexyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its longer hexyl chain, which can influence its physicochemical properties, such as solubility and lipophilicity

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